molecular formula C14H11BrS3 B14260536 2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 349147-66-6

2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene

Cat. No.: B14260536
CAS No.: 349147-66-6
M. Wt: 355.3 g/mol
InChI Key: ZWWLRVRZOINZFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

CAS No.

349147-66-6

Molecular Formula

C14H11BrS3

Molecular Weight

355.3 g/mol

IUPAC Name

2-bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C14H11BrS3/c1-2-9-3-4-10(16-9)11-5-6-12(17-11)13-7-8-14(15)18-13/h3-8H,2H2,1H3

InChI Key

ZWWLRVRZOINZFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)Br

Origin of Product

United States

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